molecular formula C5H12O3 B3330808 1-Methoxy-2-(methoxymethoxy)ethane CAS No. 74498-88-7

1-Methoxy-2-(methoxymethoxy)ethane

Cat. No.: B3330808
CAS No.: 74498-88-7
M. Wt: 120.15 g/mol
InChI Key: WDWIEJOZBSADJF-UHFFFAOYSA-N
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Description

1-Methoxy-2-(methoxymethoxy)ethane is a chemical compound with the molecular formula C₅H₁₂O₃. It is a colorless to pale yellow liquid with an ether-like odor. This compound is stable under normal conditions but can be flammable. It is primarily used as an intermediate in organic synthesis and can also serve as a solvent or a component in surfactants .

Preparation Methods

1-Methoxy-2-(methoxymethoxy)ethane can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of 2-oxetane with methanol in the presence of an acid catalyst . Another method includes the reaction of 1-bromo-2-(methoxymethoxy)ethane with methanol under controlled conditions . Industrial production methods often involve similar reactions but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxy-2-(methoxymethoxy)ethane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. .

Scientific Research Applications

1-Methoxy-2-(methoxymethoxy)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(methoxymethoxy)ethane involves its interaction with various molecular targets. It can participate in hydrogen bonding and other intermolecular interactions due to the presence of ether and methoxymethoxy groups. These interactions can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

1-Methoxy-2-(methoxymethoxy)ethane can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its stability and specific reactivity patterns, which make it valuable in various applications.

Properties

IUPAC Name

1-methoxy-2-(methoxymethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-6-3-4-8-5-7-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWIEJOZBSADJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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